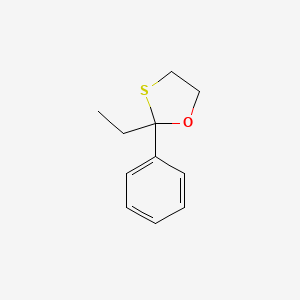

1,3-Oxathiolane, 2-ethyl-2-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Oxathiolane, 2-ethyl-2-phenyl- is a useful research compound. Its molecular formula is C11H14OS and its molecular weight is 194.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,3-Oxathiolane, 2-ethyl-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Oxathiolane, 2-ethyl-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Applications

Nucleoside Analogues

1,3-Oxathiolane derivatives have gained significant attention as nucleoside analogues, particularly in the development of antiviral drugs. These compounds are structurally similar to natural nucleosides but contain a sulfur atom in place of an oxygen atom at the 3'-position of the sugar ring. This modification enhances their biological activity and stability.

- HIV Treatment : Compounds such as lamivudine (3TC) and emtricitabine (FTC) are notable examples of 1,3-oxathiolane nucleosides used in the treatment of HIV. They function as nucleoside reverse transcriptase inhibitors (NRTIs), competing with natural deoxynucleotides for incorporation into viral DNA, thereby inhibiting viral replication .

- Synthesis Strategies : The synthesis of these nucleoside analogues often involves selective N-glycosylation of carbohydrate precursors. Various methods have been developed to construct the oxathiolane ring efficiently, including the use of different starting materials and catalysts .

Flavoring and Fragrance Applications

1,3-Oxathiolane derivatives are also recognized for their organoleptic properties, making them valuable in the flavoring and fragrance industries.

- Perfuming Agents : These compounds can be used as perfuming agents due to their ability to modify and enhance the scent profiles of various products. They can be incorporated into perfumes, flavored foodstuffs, beverages, and even pharmaceutical preparations .

- Case Studies : In practical applications, 1,3-oxathiolane derivatives have been used to enhance the flavors of commercial products. For instance, a study demonstrated that a flavored foodstuff modified with an oxathiane oxide resulted in a greener and fruitier taste profile compared to its unflavored counterpart .

Properties

CAS No. |

100058-47-7 |

|---|---|

Molecular Formula |

C11H14OS |

Molecular Weight |

194.3 g/mol |

IUPAC Name |

2-ethyl-2-phenyl-1,3-oxathiolane |

InChI |

InChI=1S/C11H14OS/c1-2-11(12-8-9-13-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

InChI Key |

WQZNPWBJLNMGFU-UHFFFAOYSA-N |

SMILES |

CCC1(OCCS1)C2=CC=CC=C2 |

Canonical SMILES |

CCC1(OCCS1)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.